molecular formula C10H12N2O4S B2847289 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide CAS No. 1443980-76-4

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

Cat. No. B2847289
CAS RN: 1443980-76-4
M. Wt: 256.28
InChI Key: ZKBWNBFPZZRBFT-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide is a compound with potential applications in chemical synthesis and the development of pharmaceutical agents. Its structural complexity allows for diverse reactivity, as evidenced by studies on similar sulfonamide and benzoxazepine derivatives.

One study demonstrated the use of tetrahydro-4,1-benzoxazepines in Lewis acid-mediated condensation reactions with pyrimidine bases to yield O,N-acetals, indicating its utility in constructing nucleoside analogs and potentially bioactive molecules (Díaz-Gavilán et al., 2006). Another research highlighted the synthesis of 1-benzazocine derivatives containing a sulfoxide moiety, showing significant anti-HIV-1 activity, suggesting the potential of benzoxazepine sulfonamides in antiviral drug development (Seto et al., 2006).

Biological Activity and Medicinal Chemistry

Benzoxazepine sulfonamides are also notable for their biological activities, with several studies exploring their potential as therapeutic agents. A study on 7-sulfonamido-3-benzazepines revealed their potent and selective agonistic activity on the 5-HT2C receptor, hinting at their possible use in treating disorders related to this receptor (Fish et al., 2009).

Moreover, the synthesis of triazene-substituted sulfamerazine derivatives demonstrated inhibition of acetylcholinesterase and carbonic anhydrases, showcasing the versatility of sulfonamide derivatives in addressing a range of biological targets (Bilginer et al., 2020).

Environmental and Microbial Interactions

Interestingly, the environmental persistence and microbial interactions of sulfonamide antibiotics, which share a core structure with this compound, have been studied. Research into the microbial degradation of sulfonamides in Microbacterium sp. strain BR1 revealed a novel pathway initiated by ipso-hydroxylation, leading to the fragmentation of the sulfonamide structure (Ricken et al., 2013). This insight could inform the design of more environmentally degradable sulfonamide-based drugs.

properties

IUPAC Name

4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBWNBFPZZRBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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